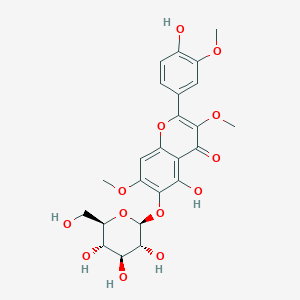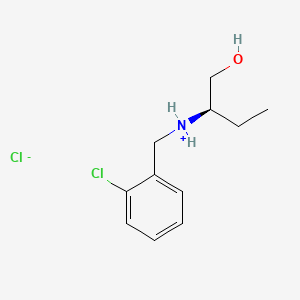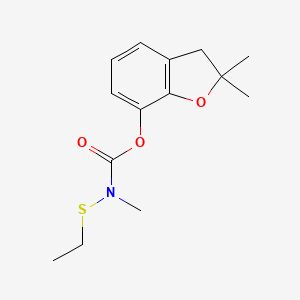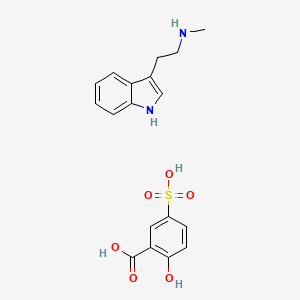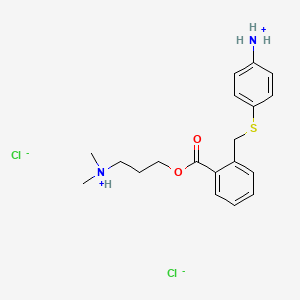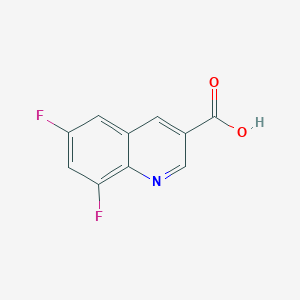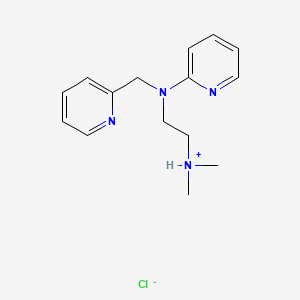![molecular formula C12H22O5 B13754359 2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester is a complex organic compound known for its versatile applications in various fields. It is a derivative of methacrylic acid and is commonly used in the production of polymers and resins due to its ability to form cross-linked structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester typically involves the esterification of methacrylic acid with a diol, such as 2,2-bis(hydroxymethyl)-1,3-propanediol. The reaction is catalyzed by an acid catalyst and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and removal of products to maintain a steady state. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of free radical initiators to form cross-linked polymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and the corresponding diol.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products
Polymerization: Cross-linked polymers used in coatings, adhesives, and dental materials.
Esterification: Various esters used in plasticizers and resins.
Hydrolysis: Methacrylic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Utilized in dental materials for fillings and prosthetics due to its excellent mechanical properties and biocompatibility.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The compound exerts its effects primarily through polymerization, where the methacrylate groups undergo free radical polymerization to form cross-linked networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability. The molecular targets include the methacrylate groups, which react with free radicals to initiate the polymerization process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methacrylic acid, ethylene ester
- Ethylene glycol dimethacrylate
- Diglycol dimethacrylate
Uniqueness
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester is unique due to its ability to form highly cross-linked polymers with superior mechanical properties. Its structure allows for multiple reactive sites, making it more versatile compared to similar compounds.
Eigenschaften
Molekularformel |
C12H22O5 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-ethyl-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H22O5/c1-4-10(9(2)3)11(16)17-8-12(5-13,6-14)7-15/h13-15H,4-8H2,1-3H3 |
InChI-Schlüssel |
VGCFNLKWRQQFQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C)C)C(=O)OCC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
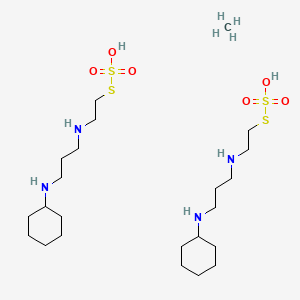
![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
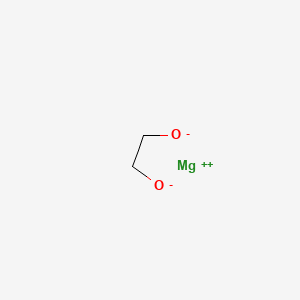
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
